molecular formula C26H34O2S B12692435 6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) CAS No. 54661-52-8

6,6'-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol)

Cat. No.: B12692435
CAS No.: 54661-52-8
M. Wt: 410.6 g/mol
InChI Key: IQAXMKPWRISDJK-UHFFFAOYSA-N
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Description

6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) is a chemical compound with the molecular formula C26H34O2S It is known for its unique structure, which includes two indenol units connected by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) typically involves the reaction of 2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol with a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its sulfur atom can form bonds with metal ions, potentially inhibiting metal-catalyzed oxidative processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
  • 3,3,3’,3’-Tetramethyl-1,1’-spirobi(indan)-6,6’-diol

Uniqueness

6,6’-Thiobis(2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol) is unique due to the presence of the sulfur atom linking the two indenol units. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that lack the sulfur linkage .

Properties

CAS No.

54661-52-8

Molecular Formula

C26H34O2S

Molecular Weight

410.6 g/mol

IUPAC Name

6-[(6-hydroxy-1,1,3,3-tetramethyl-2H-inden-5-yl)sulfanyl]-1,1,3,3-tetramethyl-2H-inden-5-ol

InChI

InChI=1S/C26H34O2S/c1-23(2)13-25(5,6)17-11-21(19(27)9-15(17)23)29-22-12-18-16(10-20(22)28)24(3,4)14-26(18,7)8/h9-12,27-28H,13-14H2,1-8H3

InChI Key

IQAXMKPWRISDJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=C(C=C21)O)SC3=C(C=C4C(=C3)C(CC4(C)C)(C)C)O)(C)C)C

Origin of Product

United States

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